2-Benzyl-1h-imidazole

Descripción general

Descripción

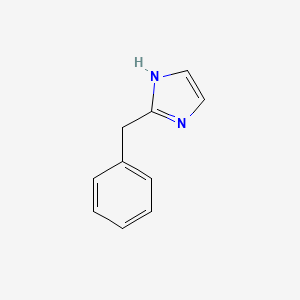

2-Benzyl-1H-imidazole is a heterocyclic organic compound that features an imidazole ring substituted with a benzyl group at the second position. Imidazoles are a class of compounds known for their diverse biological activities and are found in many natural products and pharmaceuticals. The presence of the benzyl group enhances the compound’s lipophilicity and can influence its biological activity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-1H-imidazole typically involves the cyclization of appropriate precursors. One common method is the condensation of benzylamine with glyoxal and ammonia or ammonium acetate under acidic conditions. This reaction proceeds through the formation of an intermediate diimine, which cyclizes to form the imidazole ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired imidazole derivative.

Análisis De Reacciones Químicas

Types of Reactions: 2-Benzyl-1H-imidazole can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or peracids to form N-oxides.

Reduction: The compound can be reduced using agents like lithium aluminum hydride to form the corresponding amine.

Substitution: Electrophilic substitution reactions can occur at the benzyl group or the imidazole ring, depending on the reaction conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, alkylating agents, acylating agents.

Major Products:

Oxidation: N-oxides of this compound.

Reduction: Benzylamine derivatives.

Substitution: Various substituted imidazoles depending on the electrophile used.

Aplicaciones Científicas De Investigación

Antiproliferative Activity

Recent studies have shown that 2-benzyl-1H-imidazole derivatives exhibit promising antiproliferative effects against various cancer cell lines. For instance, a specific derivative demonstrated the best activity against the MDA-MB-231 breast cancer cell line with an IC50 value of 16.38 μM. This compound also showed significant inhibition against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains, indicating its potential as an anticancer agent with additional antibacterial properties .

Case Study: Anticancer Efficacy

- Compound : 2g (N-heptyl derivative)

- Cell Line : MDA-MB-231

- IC50 Value : 16.38 μM

- MIC Values :

- Streptococcus faecalis: 8 μg/mL

- Staphylococcus aureus: 4 μg/mL

- MRSA: 4 μg/mL

Antibacterial and Antifungal Properties

The antibacterial and antifungal activities of this compound have been extensively studied. Compounds derived from this scaffold have shown effectiveness against various pathogens, including Candida albicans and Aspergillus niger. The minimal inhibitory concentration (MIC) values suggest moderate antifungal activity, with some derivatives exhibiting MIC values as low as 64 μg/mL for both fungal strains .

Table: Antimicrobial Activity of this compound Derivatives

| Compound | Target Organism | MIC (μg/mL) |

|---|---|---|

| 2g | Streptococcus faecalis | 8 |

| 2g | Staphylococcus aureus | 4 |

| 2g | MRSA | 4 |

| 1b | Candida albicans | 64 |

| 1c | Aspergillus niger | 64 |

Anti-inflammatory Effects

The anti-inflammatory potential of imidazole derivatives has also been highlighted in various studies. For example, certain derivatives have shown significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. One study reported that a specific compound exhibited an IC50 value for COX-2 inhibition in the range of 8–13.7 µM, indicating strong anti-inflammatory activity compared to standard drugs like diclofenac .

Case Study: COX Inhibition

- Compound : Various derivatives

- Target Enzyme : COX-2

- IC50 Range : 8–13.7 µM

Analgesic Activity

Analgesic properties have been attributed to several imidazole derivatives, with some compounds demonstrating significant pain relief comparable to established analgesics. For instance, a novel derivative showed up to 89% analgesic activity at a dosage of 100 mg/kg body weight, suggesting its potential utility in pain management therapies .

Table: Analgesic Activity of Imidazole Derivatives

| Compound | Dose (mg/kg) | Analgesic Activity (%) |

|---|---|---|

| Compound A | 100 | 89 |

| Compound B | 100 | Comparable to Diclofenac |

Mechanistic Insights

The mechanisms through which these compounds exert their biological effects are varied but often involve interactions with key enzymes and receptors in the body. Molecular docking studies have provided insights into how these compounds bind to targets like dihydrofolate reductase and cyclooxygenase enzymes, elucidating their potential therapeutic pathways .

Mecanismo De Acción

The mechanism of action of 2-Benzyl-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the benzyl group can enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.

Comparación Con Compuestos Similares

1-Benzyl-1H-imidazole: Similar structure but with the benzyl group at the first position.

2-Phenyl-1H-imidazole: Similar structure but with a phenyl group instead of a benzyl group.

2-Methyl-1H-imidazole: Similar structure but with a methyl group instead of a benzyl group.

Uniqueness: 2-Benzyl-1H-imidazole is unique due to the specific positioning of the benzyl group, which can significantly influence its chemical reactivity and biological activity compared to other imidazole derivatives.

Actividad Biológica

2-Benzyl-1H-imidazole is a compound that has garnered attention in recent years due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, drawing from various research studies and findings.

Chemical Structure and Properties

This compound belongs to the class of imidazole derivatives, which are known for their biological significance. The imidazole ring is a five-membered heterocyclic compound containing two nitrogen atoms, which contributes to the compound's reactivity and interaction with biological targets.

Antiproliferative Activity

Research has demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, in a study evaluating a series of benzimidazole derivatives, this compound showed notable cytotoxicity against the MDA-MB-231 breast cancer cell line with an IC50 value of approximately 16.38 µM . This suggests that modifications in the imidazole structure can enhance its anticancer properties.

Table 1: Antiproliferative Activity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MDA-MB-231 | 16.38 |

| Other Derivatives | Various | Varies |

Antimicrobial Activity

The antimicrobial activity of this compound has also been investigated. The compound showed promising results against several Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values were reported to be as low as 4 µg/mL for certain strains, indicating potent antibacterial properties .

Table 2: Antimicrobial Activity of this compound

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 4 |

| Streptococcus faecalis | 8 |

| Escherichia coli | Varies |

The mechanisms underlying the biological activities of this compound involve several pathways:

- Apoptosis Induction : Studies have shown that benzimidazole derivatives can induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and promoting the release of cytochrome c into the cytosol .

- Enzyme Inhibition : The compound has been identified as a non-competitive inhibitor of α-glucosidase, which plays a crucial role in carbohydrate metabolism. This inhibition can lead to reduced glucose absorption, making it a potential candidate for managing diabetes .

Case Studies

Several case studies highlight the effectiveness of this compound in various therapeutic contexts:

- Anticancer Study : In vitro studies demonstrated that treatment with this compound resulted in significant reductions in cell viability among breast cancer cells, supporting its potential use as an anticancer agent.

- Diabetic Model : In vivo studies on diabetic rats showed that administration of the compound led to improved glycemic control, suggesting its utility in diabetes management.

Propiedades

IUPAC Name |

2-benzyl-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-2-4-9(5-3-1)8-10-11-6-7-12-10/h1-7H,8H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAPDOWNULRULLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70286652 | |

| Record name | 2-benzyl-1h-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70286652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14700-62-0 | |

| Record name | 14700-62-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46839 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-benzyl-1h-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70286652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.